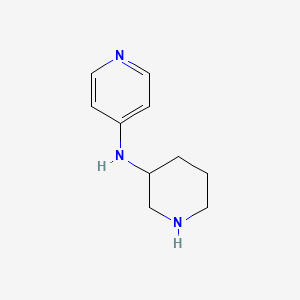![molecular formula C16H26O3Si B8546854 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid](/img/structure/B8546854.png)
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid
Descripción general
Descripción
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is an organic compound that features a tert-butyl-dimethylsilyloxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to Friedel-Crafts alkylation with isobutylene to introduce the tert-butyl group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The silyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyloxy group can provide steric protection, influencing the compound’s reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Similar in having tert-butyl groups attached to a phenyl ring but lacks the silyloxy and propionic acid moieties.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Shares the silyloxy group but differs in the overall structure and functional groups.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is unique due to the combination of the silyloxy group, phenyl ring, and propionic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C16H26O3Si |
|---|---|
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H26O3Si/c1-15(2,3)20(6,7)19-13-10-8-12(9-11-13)16(4,5)14(17)18/h8-11H,1-7H3,(H,17,18) |
Clave InChI |
ZBPGNGDBBJARCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


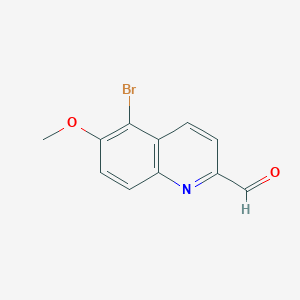
![N-{3-[(Pyridin-4-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8546786.png)


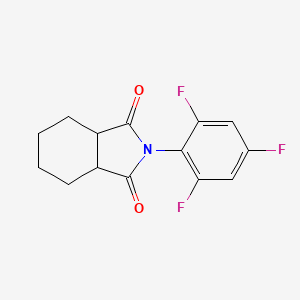
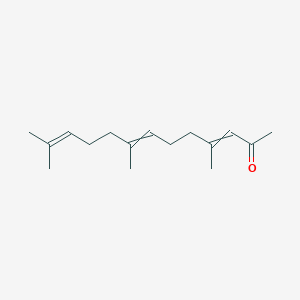
![N-[3-(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B8546833.png)

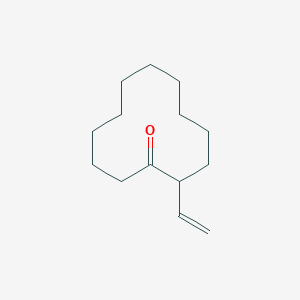
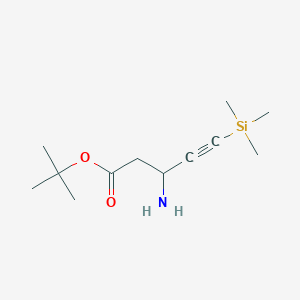
![4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid](/img/structure/B8546871.png)
